For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isobornyl Acetate (CAS No. 125-12-2)
This technical guide provides a comprehensive overview of Isobornyl acetate, a bicyclic monoterpene ester known for its characteristic pine-like aroma. This document consolidates critical information on its chemical properties, synthesis, analytical methods, and toxicological profile, with a focus on its potential applications in research and development.
Chemical and Physical Properties
Isobornyl acetate is a colorless liquid with a fresh, camphoraceous, and pine-needle odor.[1][2] It is soluble in most fixed oils and mineral oil but insoluble in water and glycerol.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 125-12-2 | [3] |
| Molecular Formula | C₁₂H₂₀O₂ | [3] |
| Molecular Weight | 196.29 g/mol | [4] |
| Appearance | Colorless to pale straw yellow liquid | [4] |
| Odor | Fresh, terpenic, woody-camphoraceous | [4] |
| Density | 0.983 g/mL at 25 °C | [2] |
| Boiling Point | 229-233 °C | [2][3] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [5] |
| Refractive Index (n20/D) | 1.4635 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [2][6] |
| Vapor Pressure | 0.11 mm Hg (estimated) | [1] |
Synthesis of Isobornyl Acetate
The primary industrial synthesis of isobornyl acetate involves the acid-catalyzed esterification of camphene with acetic acid.[7] This reaction famously proceeds via a Wagner-Meerwein rearrangement of the carbocation intermediate.[8] Various acidic catalysts can be employed, including sulfuric acid, ion-exchange resins, and Lewis acids.[3][6][8]
Experimental Protocol: Synthesis from Camphene and Acetic Acid
This protocol is a representative example of the synthesis of isobornyl acetate.
Materials:
-
Camphene (≥75% purity)
-
Glacial acetic acid
-
Catalyst (e.g., strong acid cation exchange resin, or a mixture of tartaric acid and boric acid)[1]
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine camphene and an excess of glacial acetic acid (e.g., a mass ratio of 1:2.5 of camphene to acetic acid).[1]
-
Catalyst Addition: Add the chosen acid catalyst. For a tartaric acid-boric acid catalyst system, a mass ratio of 10:25:0.5:0.4 (camphene:acetic acid:tartaric acid:boric acid) can be used.[1]
-
Reaction: Heat the mixture with stirring to a temperature of approximately 70-80°C and maintain under reflux for 16-18 hours.[1] The reaction progress can be monitored by gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be recovered by filtration.
-
Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter to remove the drying agent. The crude isobornyl acetate can be purified by vacuum distillation to yield the final product.[1]
Synthesis Workflow
Reaction Mechanism: The Wagner-Meerwein Rearrangement
The synthesis of isobornyl acetate from camphene is a classic example of the Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of the double bond in camphene by the acid catalyst, forming a tertiary carbocation. This carbocation then undergoes a rearrangement to a more stable secondary carbocation, which is then attacked by the acetate nucleophile to form the exo-isomer, isobornyl acetate, almost exclusively.[8][9]
Analytical Methods
The purity and identity of isobornyl acetate are typically determined using gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).
Typical GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60-70 °C, hold for 2 minutes.
-
Ramp: 5-10 °C/min to 230-250 °C.
-
Final hold: 5-10 minutes.[10]
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation:
-
Dilute the isobornyl acetate sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or diode-array detector.
-
Reverse-phase C18 column (e.g., Agilent Zorbax XDB, Extend-C18).[11]
Typical HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, or isopropyl alcohol and water.[11]
-
Detection Wavelength: 210 nm.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
Sample Preparation:
-
Dissolve the isobornyl acetate sample in the mobile phase to a known concentration.
Analytical Workflow
Biological Activity and Potential Applications
Recent research has highlighted the antimicrobial properties of isobornyl acetate against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[8][12] While the exact mechanism of action is not fully elucidated, it is believed to involve disruption of microbial cell membranes and inhibition of virulence factors.[12]
Isobornyl acetate is also a key intermediate in the synthesis of camphor.[8] Its pleasant scent leads to its widespread use in the fragrance industry for products like soaps, detergents, and air fresheners.[1]
Toxicology and Safety
Isobornyl acetate is generally considered to have low toxicity.[6] However, it can be a mild skin irritant in some individuals.[13] It is combustible and should be handled with appropriate safety precautions in a well-ventilated area.[14]
| Toxicological Endpoint | Value | Species | Reference(s) |
| Acute Oral LD50 | > 10,000 mg/kg | Rat | [13][14] |
| Acute Dermal LD50 | > 20,000 mg/kg | Rabbit | [14] |
| Skin Irritation | Mild irritant | Rabbit | [13] |
| Sensitization | No sensitizing effects known | [14] | |
| Genotoxicity | Not genotoxic | [15] | |
| Repeated Dose Toxicity (NOAEL) | 270 mg/kg/day | [15] | |
| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | [15] |
Conclusion
Isobornyl acetate is a versatile and economically important chemical with well-established applications in the fragrance and chemical synthesis industries. Its emerging antimicrobial properties suggest potential for new applications in pharmaceuticals and as a preservative. This guide provides a foundational understanding for researchers and professionals working with this compound, from its synthesis and analysis to its safety and biological activity. Further research into its specific mechanisms of antimicrobial action is warranted and could unlock new therapeutic or industrial uses.
References
- 1. mdpi.com [mdpi.com]
- 2. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108863779B - A kind of method for synthesizing isobornyl acetate from camphene - Google Patents [patents.google.com]
- 5. Solved Conversion of Isobornyl Acetate to Borneol give | Chegg.com [chegg.com]
- 6. Page loading... [guidechem.com]
- 7. Isobornyl Acetate Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]
- 8. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 10. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]
- 13. Camphor - Wikipedia [en.wikipedia.org]
- 14. Isobornyl acetate(125-12-2) 1H NMR spectrum [chemicalbook.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
